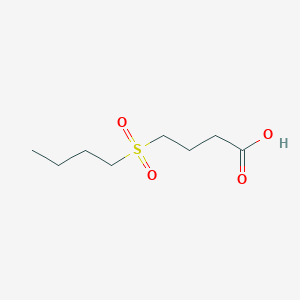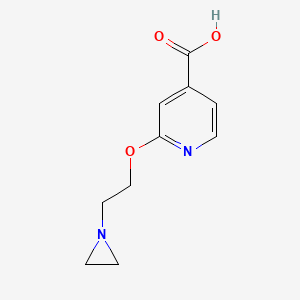
2-(2-Aziridin-1-ylethoxy)isonicotinic acid
概要
説明
2-(2-Aziridin-1-ylethoxy)isonicotinic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of isonicotinic acid, featuring an aziridine ring attached to an ethoxy group, which is further connected to the isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aziridin-1-ylethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with an appropriate aziridine derivative. One common method includes the reaction of isonicotinic acid with 2-chloroethyl aziridine in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-Aziridin-1-ylethoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring may yield oxaziridines, while nucleophilic substitution can lead to a variety of functionalized derivatives.
科学的研究の応用
2-(2-Aziridin-1-ylethoxy)isonicotinic acid has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2-(2-Aziridin-1-ylethoxy)isonicotinic acid involves its interaction with molecular targets through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of protein function, which is the basis for its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Isonicotinic acid: The parent compound, which lacks the aziridine ring.
Nicotinic acid: Similar structure but with the carboxyl group at a different position.
Picolinic acid: Another isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness
2-(2-Aziridin-1-ylethoxy)isonicotinic acid is unique due to the presence of the aziridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities with specific desired properties.
特性
IUPAC Name |
2-[2-(aziridin-1-yl)ethoxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-1-2-11-9(7-8)15-6-5-12-3-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUPPHNSQDZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


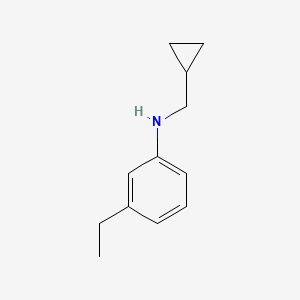

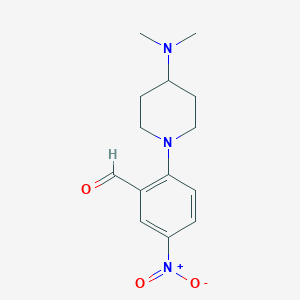
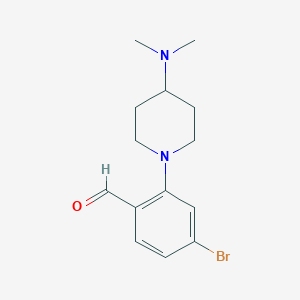

![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)
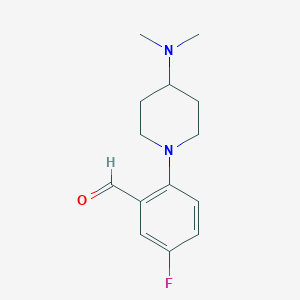

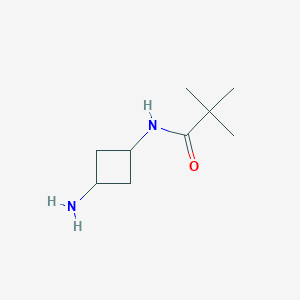
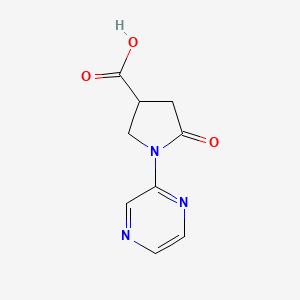
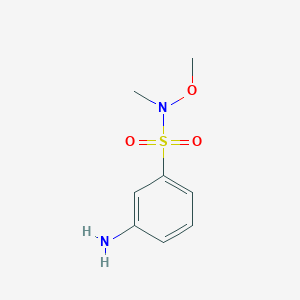
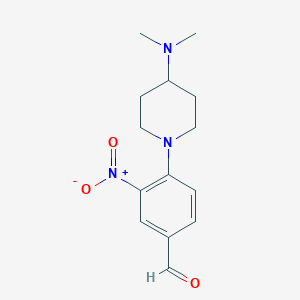
![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)
